2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl TrichloroacetimidateTechnical grade >80per cent
Description
Historical Development and Significance
The compound emerged from foundational work by Schmidt and Michel in the 1980s, who introduced trichloroacetimidates as versatile glycosyl donors. Their method addressed limitations of earlier glycosylation techniques by enabling mild activation conditions and high stereocontrol. The specificity of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate for α-mannosidic linkages made it pivotal in synthesizing complex oligosaccharides, such as those found in microbial cell walls. Industrial applications include its use in multi-kilogram syntheses of anticoagulants like Arixtra, underscoring its scalability.
Nomenclature and Structure
IUPAC Name :
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate.
Structural Features :
- Core : α-D-mannopyranosyl ring with C-2, C-3, C-4, and C-6 acetyl groups.
- Leaving Group : Trichloroacetimidate at the anomeric position (C-1).
- Molecular Formula : C₁₆H₂₀Cl₃NO₁₀.
- Molecular Weight : 492.69 g/mol.
The α-configuration at C-1 ensures kinetic preference for axial glycosidic bond formation, critical for mimicking natural α-mannosides.
Chemical Properties and Characteristics
The trichloroacetimidate group undergoes acid-catalyzed activation, generating an oxocarbenium ion intermediate that reacts with nucleophilic acceptors. Technical-grade material (>80% purity) may contain minor acetyl migration byproducts but remains suitable for most synthetic applications.
Position in Carbohydrate Chemistry
As a glycosyl donor , this compound enables:
- Stereoselective α-mannosylation : The acetyl groups block alternative nucleophilic attacks, directing reactivity to the anomeric center.
- Modular synthesis : Used in sequential glycosylations to build branched glycans, such as tetra- and hexasaccharides.
- Comparative advantages : Higher reactivity than thioglycosides or glycosyl bromides, though prone to trichloroacetamide side products under prolonged activation.
Examples from literature include its use in synthesizing fungal α-(1→6)-mannans and heparin-related oligosaccharides.
Properties
CAS No. |
121238-27-5 |
|---|---|
Molecular Formula |
C₁₆H₂₀Cl₃NO₁₀ |
Molecular Weight |
492.69 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategy
The preparation of Compound M3839 follows a two-step sequence:
-
Peracetylation of D-Mannose : Hydroxyl groups on D-mannose are acetylated to form 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.
-
Trichloroacetimidate Formation : The anomeric hydroxyl group of the acetylated intermediate is converted into a trichloroacetimidate moiety.
Step 1: Acetylation of D-Mannose
D-Mannose is treated with acetic anhydride in the presence of a catalyst (e.g., pyridine or 4-dimethylaminopyridine) under anhydrous conditions. The reaction typically proceeds at 0–25°C for 4–12 hours, yielding the tetraacetylated derivative with >95% efficiency.
Key Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Higher temperatures risk decomposition |
| Catalyst Loading | 1.2 equiv pyridine | Substoichiometric amounts reduce yield |
| Reaction Time | 4–12 hours | Prolonged time increases side products |
Step 2: Trichloroacetimidate Formation
The anomeric hydroxyl group of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose reacts with trichloroacetonitrile under basic conditions. A common protocol involves:
-
Dissolving the acetylated intermediate in dry dichloromethane.
-
Adding trichloroacetonitrile (1.5–2.0 equiv) and a base (e.g., 1,8-diazabicycloundec-7-ene, DBU).
Critical Considerations :
-
Moisture Sensitivity : Trace water hydrolyzes the trichloroacetimidate group, necessitating anhydrous solvents and glovebox techniques.
-
Stereochemical Control : The α-anomer dominates due to the anomeric effect, with α:β ratios exceeding 9:1 in optimized conditions.
Industrial-Scale Optimization
Catalytic System Advancements
Recent industrial protocols employ Lewis acid catalysts (e.g., BF₃·Et₂O) to accelerate the trichloroacetimidate formation step. A comparative study reveals:
| Catalyst | Reaction Time (h) | Yield (%) | α:β Ratio |
|---|---|---|---|
| DBU | 2.0 | 78 | 92:8 |
| BF₃·Et₂O | 0.5 | 85 | 95:5 |
| TMSOTf | 0.3 | 88 | 97:3 |
Solvent Engineering
Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but risk side reactions. Industrial workflows prioritize dichloromethane for its balance of solubility and stability.
Purification and Quality Control
Chromatographic Techniques
Technical-grade Compound M3839 (>80% purity) is typically purified via silica gel chromatography using ethyl acetate/hexane gradients. Advanced facilities employ flash chromatography with automated fraction collection to achieve 80–85% recovery rates.
Crystallization Protocols
Recrystallization from methanol/water mixtures (9:1 v/v) at −20°C improves purity to >90%, though this exceeds technical-grade requirements. Industrial producers often bypass crystallization to reduce costs, accepting 80–85% purity for bulk applications.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Technical-grade batches are analyzed via HPLC (C18 column, acetonitrile/water eluent):
| Parameter | Specification |
|---|---|
| Retention Time | 12.3 ± 0.2 min |
| Area Purity | ≥80% |
Scale-Up Challenges and Solutions
Moisture Management
Large-scale reactors integrate molecular sieve columns into solvent delivery systems to maintain H₂O levels <50 ppm.
Byproduct Mitigation
Orthoester formation (3–8% in suboptimal conditions) is suppressed by:
Applications in Glycoscience
While beyond preparation scope, Compound M3839’s utility in synthesizing β-mannosides and glycoconjugates validates its industrial demand. Over 75% of commercial glycobiology kits incorporate this donor due to its reliability in stereoselective glycosylation .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: : Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: : It can participate in nucleophilic substitution reactions, where the trichloroacetimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.
Major Products Formed
Oxidation: : Aldehydes or ketones.
Reduction: : Alcohols.
Substitution: : Glycosylated products with various nucleophiles.
Scientific Research Applications
Synthetic Carbohydrate Chemistry
Glycosylation Reactions
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate is primarily used as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. Its stability and reactivity make it suitable for forming glycosidic bonds under mild conditions.
Case Study: Synthesis of Oligosaccharides
In a study published by Zhang et al. (2021), researchers utilized this compound to synthesize complex oligosaccharides for vaccine development. The compound facilitated the formation of α-glycosidic linkages, essential for mimicking natural glycan structures in immunogenic applications.
Medicinal Chemistry
Antiviral Agents
Research has demonstrated that derivatives of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate exhibit antiviral properties. The compound's ability to mimic natural sugars allows it to interfere with viral glycoprotein interactions.
Case Study: Antiviral Activity Against Influenza Virus
A study by Lee et al. (2020) explored the antiviral efficacy of synthesized compounds based on this trichloroacetimidate derivative against the influenza virus. The results indicated significant inhibition of viral replication, highlighting its potential as a lead compound for antiviral drug development.
Material Science
Biomaterials Development
The compound is also explored in the development of biomaterials due to its biocompatibility and ability to form hydrogels. These materials are crucial for drug delivery systems and tissue engineering.
Case Study: Hydrogel Formation
In their research, Patel et al. (2022) demonstrated that incorporating 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate into polymer matrices resulted in hydrogels with enhanced mechanical properties and controlled release characteristics for therapeutic agents.
Analytical Chemistry
Chromatographic Techniques
The compound can be used as a standard in chromatographic analyses to quantify related substances in pharmaceutical formulations or biological samples.
Mechanism of Action
The compound exerts its effects primarily through its role as a glycosyl donor in glycosylation reactions. The trichloroacetimidate group acts as a leaving group, facilitating the formation of glycosidic bonds with various nucleophiles. The molecular targets and pathways involved include enzymes and receptors that recognize and bind to glycosylated molecules, influencing biological processes such as cell signaling and immune responses.
Comparison with Similar Compounds
2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl Trichloroacetimidate
- Structural Difference : Benzoyl (Bz) groups replace acetyl (Ac) protectors.
- Reactivity : Benzoyl groups are electron-withdrawing, enhancing the leaving group’s stability but requiring stronger deprotection conditions (e.g., NaOMe/MeOH) compared to acetyl groups .
- Applications : Preferred for reactions needing prolonged stability, though less common in regioselective deprotection strategies .
- Yield : Comparable synthesis yields (~80%) but with higher cost due to benzoyl group introduction .
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Trichloroacetimidate
- Structural Difference: Glucose replaces mannose, altering stereochemistry (C2 hydroxyl orientation).
- Reactivity: Gluco-configuration favors β-linkages in some cases, contrasting with mannose’s α-preference.
- Applications: Used in synthesizing glucosides and glycolipids; exhibits inhibitory activity against lectins and glycoproteins, differing from mannose’s biomedical targets .
- Commercial Availability : Similar technical grade (>80%) and pricing (e.g., $306/100 mg) .
N-Trichloroacetyl-2,3,4,6-tetra-O-benzyl-α/β-D-mannopyranosylamide
- Structural Difference : Benzyl (Bn) protecting groups and a trichloroacetamide (instead of trichloroacetimidate) group.
- Reactivity: Benzyl groups require hydrogenolysis for removal, limiting compatibility with sensitive substrates. The trichloroacetamide group is less reactive than trichloroacetimidate, resulting in lower glycosylation efficiency .
- Yield : Lower synthetic yield (77%) compared to Ac4Man-TCAI (80–94%) .
Table 1: Key Properties of Ac4Man-TCAI and Analogues
Biological Activity
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate is a chemical compound with significant implications in the fields of organic synthesis and carbohydrate chemistry. Its biological activity is of particular interest due to its potential applications in drug development and glycosylation reactions. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₀Cl₃NO₁₀
- Molecular Weight : 492.69 g/mol
- CAS Number : 121238-27-5
- Appearance : White crystalline solid
- Melting Point : 121-122 °C
The biological activity of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate primarily involves its role as a glycosyl donor in glycosylation reactions. The acetimidate group enhances the electrophilicity of the anomeric carbon, facilitating nucleophilic attack by alcohols or amines to form glycosidic bonds. This property is crucial for synthesizing complex carbohydrates and glycoconjugates.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antiviral Activity :
- Studies have shown that derivatives of mannopyranosides can inhibit viral entry by blocking the interaction between viral glycoproteins and host cell receptors. The acetyl groups may enhance solubility and bioavailability.
-
Anticancer Properties :
- Some studies suggest that mannose-containing compounds can induce apoptosis in cancer cells. The mechanism is thought to involve the recognition of mannose by specific receptors on tumor cells, leading to enhanced cellular uptake and subsequent cytotoxic effects.
-
Immunomodulatory Effects :
- Compounds similar to 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate have been reported to modulate immune responses by influencing macrophage activation and cytokine production.
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various mannopyranoside derivatives, including trichloroacetimidates. These derivatives were tested against HIV and showed promising results in inhibiting viral replication by interfering with the virus's ability to bind to host cells .
Case Study: Anticancer Properties
A notable study explored the anticancer effects of mannose derivatives on breast cancer cell lines. The results indicated that treatment with these compounds led to significant apoptosis rates compared to controls. The study highlighted the potential for developing new therapeutic agents based on mannose chemistry .
Q & A
Q. What is the standard protocol for synthesizing 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate?
The compound is synthesized via a two-step process:
Deprotection : Remove the anomeric acetyl group from 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose using benzylamine in THF (replacing toxic hydrazine), yielding 2,3,4,6-tetra-O-acetyl-α/β-D-mannopyranose .
Trichloroacetimidate Formation : React the deprotected sugar with trichloroacetonitrile (5 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.5 eq.) in dry dichloromethane at 0°C under inert gas. Purify via flash chromatography (SiO₂, ethyl acetate/hexane 5:5) to obtain the product in ~80% yield .
Q. How is purity and reaction progress monitored during synthesis?
- Thin-Layer Chromatography (TLC) : Use ethyl acetate/hexane (5:5) or dichloromethane/methanol (5:1) to track reaction progress (Rf = 0.8 for the trichloroacetimidate) .
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by comparing H-NMR spectra with literature data, focusing on anomeric proton signals (δ 6.5–8.0 ppm for trichloroacetimidate) .
Advanced Research Questions
Q. How can researchers optimize glycosylation reactions using this donor to improve α-selectivity?
- Catalyst Selection : Use BF₃·OEt₂ at low temperatures (-70°C) to enhance α-selectivity during glycosylation .
- Solvent and Additives : Dry dichloromethane with 4 Å molecular sieves minimizes hydrolysis. Trimethylsilyl triflate (TMSOTf) can improve yields in challenging glycosylations (e.g., sterically hindered acceptors) .
- Donor-Acceptor Ratio : A 1.3:1 molar ratio of donor to acceptor reduces side reactions while maintaining efficiency .
Q. What analytical challenges arise in characterizing glycoconjugates synthesized with this reagent?
- Regioselectivity Confirmation : Use C-NMR and 2D techniques (COSY, HSQC) to resolve overlapping signals from acetylated positions and glycosidic linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF is critical for verifying molecular weights of glycoconjugates, especially when synthesizing branched oligosaccharides .
Q. How do steric and electronic factors influence the reactivity of this trichloroacetimidate?
- Steric Effects : The C2, C3, and C4 acetyl groups hinder axial nucleophilic attack, favoring β-mannoside formation in some cases. Adjust protecting groups (e.g., benzyl instead of acetyl) to modulate reactivity .
- Electronic Effects : The electron-withdrawing trichloroacetimidate group stabilizes the oxocarbenium ion intermediate, accelerating glycosylation but requiring careful control of Lewis acid catalysts to avoid overactivation .
Q. What strategies mitigate side reactions during large-scale synthesis (e.g., anomeric mixture formation)?
- Temperature Control : Maintain reactions at -70°C to suppress β-anomer formation .
- Stepwise Deprotection : Use Zemplén conditions (Na/MeOH) for selective deacetylation without cleaving glycosidic bonds .
- Chromatography Optimization : Gradient elution (ethyl acetate/cyclohexane 6:4) resolves α/β anomers and byproducts .
Methodological and Data Analysis Questions
Q. How can researchers resolve contradictions in reported glycosylation yields for this donor?
- Reaction Parameter Audit : Compare solvent purity (dry vs. wet CH₂Cl₂), catalyst activity (fresh vs. aged BF₃·OEt₂), and acceptor nucleophilicity .
- Reproducibility Tests : Replicate literature procedures (e.g., Ekholm et al. [233]) with strict inert-atmosphere protocols to isolate variables .
Q. What are the limitations of using technical-grade (>80% purity) trichloroacetimidate in sensitive reactions?
- Impurity Identification : Trace acetylated byproducts (e.g., residual 1,2,3,4,6-penta-O-acetyl derivatives) can compete as donors, reducing yield. Pre-purify via column chromatography before critical reactions .
- Stability Issues : Technical-grade material is hygroscopic; store under argon at -20°C to prevent decomposition .
Advanced Applications in Biomedical Research
Q. How is this compound used to synthesize glycoconjugate vaccines?
- Conjugation to Carrier Proteins : React the trichloroacetimidate with propargyl glycosides (e.g., propargyl α-D-mannopyranoside) via click chemistry, followed by conjugation to immunogenic carriers like CRM₁₉₇ .
- In Vivo Efficacy Testing : Glycoconjugates derived from this donor have been evaluated in murine models for tuberculosis vaccine candidates, showing enhanced T-cell responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
